molecular formula C13H20N2O2S B6754198 N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-2-(oxolan-3-yl)acetamide

N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-2-(oxolan-3-yl)acetamide

Cat. No.: B6754198
M. Wt: 268.38 g/mol
InChI Key: YIAZNWQLWOFILQ-UHFFFAOYSA-N
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Description

N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-2-(oxolan-3-yl)acetamide is a synthetic organic compound characterized by the presence of a thiazole ring, an oxolane ring, and an acetamide group

Properties

IUPAC Name

N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-2-(oxolan-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-2-11-8-15-13(18-11)3-5-14-12(16)7-10-4-6-17-9-10/h8,10H,2-7,9H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIAZNWQLWOFILQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(S1)CCNC(=O)CC2CCOC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-2-(oxolan-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: Starting with 2-bromoethyl ethyl ketone and thiourea, the thiazole ring is formed through a cyclization reaction.

    Attachment of the Oxolane Ring: The oxolane ring is introduced via a nucleophilic substitution reaction using 3-chloropropanol.

    Formation of the Acetamide Group: The final step involves the acylation of the intermediate product with acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-2-(oxolan-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The oxolane ring can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the oxolane ring.

Scientific Research Applications

N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-2-(oxolan-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-2-(oxolan-3-yl)acetamide involves its interaction with specific molecular targets. The thiazole ring may interact with enzymes or receptors, modulating their activity. The oxolane ring and acetamide group can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]-2-(oxolan-3-yl)acetamide
  • N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-2-(tetrahydrofuran-3-yl)acetamide
  • N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-2-(oxolan-2-yl)acetamide

Uniqueness

N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-2-(oxolan-3-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the thiazole and oxolane rings, along with the acetamide group, allows for versatile chemical reactivity and potential biological activity, distinguishing it from similar compounds.

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